molecular formula C3H8N2O B1269542 (R)-2-aminopropanamide CAS No. 35320-22-0

(R)-2-aminopropanamide

Cat. No.: B1269542
CAS No.: 35320-22-0
M. Wt: 88.11 g/mol
InChI Key: HQMLIDZJXVVKCW-UWTATZPHSA-N
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Description

(R)-2-Aminopropanamide, also known as (R)-2-Amino-1-propanol, is an organic compound with the molecular formula C3H9NO. It is an amide of propanolamine and an enantiomer of (S)-2-aminopropanamide. This compound is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a biochemical and physiological agent, and as a tool for laboratory experiments.

Scientific Research Applications

  • Reduction of Acrylamide in Food Processing :

    • Study : Wu et al. (2018) investigated the role of 3-Aminopropanamide (3-APA) in reducing acrylamide, a potential carcinogen formed during the Maillard reaction in food processing. They found that 3-APA could significantly reduce acrylamide levels by forming less toxic adducts through a Michael addition reaction. This research offers insights into mitigating endogenous contaminants in thermally processed foods and enhancing food safety.
    • Source : Wu et al., 2018.
  • Imaging Brain Tumors Using Radiolabeled Amino Acids :

    • Study : Yu et al. (2010) conducted research on the synthesis and biological evaluation of radiolabeled (R)- and (S)-2-amino-3-fluoro-2-methylpropanoic acid (FAMP) and its derivatives for use in Positron Emission Tomography (PET) imaging of brain tumors. The study showed that these compounds were effective in entering gliosarcoma cells and provided high tumor-to-normal brain ratios, making them potentially useful in brain tumor imaging.
    • Source : Yu et al., 2010.
  • Neurological Research and Drug Development :

    • Study : Park et al. (2014) explored the synthesis of chimeric compounds derived from lacosamide ((R)-2) and safinamide, which are known to modulate voltage-gated sodium channels. These compounds showed potential in treating seizures and neuropathic pain, highlighting the application of (R)-2-aminopropanamide derivatives in developing neurological agents.
    • Source : Park et al., 2014.
  • Synthesis of Enantiopure Compounds for Pharmaceutical Use :

    • Study : Li et al. (2013) developed a one-pot synthesis method for enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives. These derivatives have potential applications in synthesizing pharmaceuticals.
    • Source : Li et al., 2013.

Properties

IUPAC Name

(2R)-2-aminopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMLIDZJXVVKCW-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332209
Record name (R)-2-aminopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35320-22-0
Record name Alaninamide, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035320220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-aminopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-aminopropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALANINAMIDE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C290BL4RH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
CC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(N)=O
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Synthesis routes and methods II

Procedure details

The treatment of one solution at 6% of hydrochloride of α-aminopropionamide in water (pH included between 6.5 to 8.5) can be effected by a suspension of cells of strain A4 at 20 to 40 g of dry matter per liter. Quantitatively L-α-alanine (50%) and D-α-aminopropionamide (50%) is obtained. This amide D can either be hydrolized in D-α-alanine by action of strain R 312 (CBS 717.73) or racemized and recycled with a view to the preparation of L-α-alanine.
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50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-aminopropanamide
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(R)-2-aminopropanamide
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Reactant of Route 6
(R)-2-aminopropanamide

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